

Mesutoclax (ICP-248): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesutoclax (ICP-248) is a novel, orally bioavailable small molecule designed as a potent and highly selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, the overexpression of BCL-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins and prevents cancer cell death. Mesutoclax is being developed by InnoCare Pharma and is under investigation as a monotherapy and in combination with other agents for the treatment of cancers such as Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Mantle Cell Lymphoma (MCL), and Acute Myeloid Leukemia (AML).[3][4][5] By selectively targeting BCL-2, Mesutoclax aims to restore the natural process of programmed cell death in malignant cells.[6] Preclinical and early clinical data suggest a favorable safety and efficacy profile for Mesutoclax.[1][2]

Pharmacokinetics

Limited quantitative pharmacokinetic data for **Mesutoclax** is publicly available at this time. However, preliminary results from preclinical and Phase I clinical studies (NCT05728658) have provided some qualitative insights into its pharmacokinetic profile.[2]

Preclinical Findings: Preclinical studies have indicated that **Mesutoclax** possesses a favorable pharmacokinetic profile and a wide safety margin.[1][2]



Clinical Findings (Phase I): A Phase I clinical trial (NCT05728658) has evaluated the safety, tolerability, and pharmacokinetics of **Mesutoclax** in patients with relapsed or refractory B-cell malignancies. The findings suggest a favorable pharmacokinetic profile with approximate dose proportionality observed across the dose ramp-up stage.[2] The drug has been described as having "acceptable pharmacokinetics with high exposure at relatively low dosage levels."[1]

Table 1: Summary of Mesutoclax Pharmacokinetic Parameters

Parameter	Value	Species/Popul ation	Study Phase	Source
Tmax	Data not publicly available			
Cmax	Data not publicly available			
AUC	Data not publicly available			
Half-life (t½)	Data not publicly available			
Bioavailability	Orally bioavailable	Preclinical/Clinic al	N/A	[3][6]

| Dose Proportionality | Approximate dose proportionality observed | Human | Phase I |[2] |

Pharmacodynamics

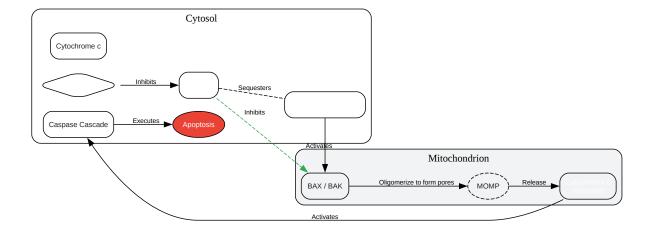
The primary pharmacodynamic effect of **Mesutoclax** is the induction of apoptosis in BCL-2-dependent cancer cells.

Mechanism of Action

Mesutoclax selectively binds to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins (e.g., BIM, PUMA) that are normally sequestered by BCL-2. The released pro-apoptotic proteins can then activate the effector proteins BAX and



BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.



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Mesutoclax Mechanism of Action

In Vitro and In Vivo Pharmacodynamics

Preclinical: Preclinical studies have demonstrated that **Mesutoclax** has potent antitumor activity, which is superior to venetoclax in some models. It has also shown a synergistic antitumor effect when combined with the BTK inhibitor Orelabrutinib.[2]

Clinical: In the Phase I trial (NCT05728658), **Mesutoclax** monotherapy demonstrated a dose-dependent effect in heavily treated patients with relapsed or refractory B-cell malignancies.[1]

Table 2: Summary of Mesutoclax Pharmacodynamic and Efficacy Data



Indication	Treatment	Study Phase	Efficacy Endpoint	Result	Source
R/R B-cell Malignancie s	Mesutoclax (100 mg)	Phase I	Overall Response Rate (ORR)	100%	[1]
R/R B-cell Malignancies	Mesutoclax (100 mg)	Phase I	Complete Response (CR)	3 patients achieved CR	[1]
R/R B-cell Malignancies	Mesutoclax (50 mg, 80 mg)	Phase I	Overall Response Rate (ORR)	One response at each dose level	[1]

| R/R B-cell Malignancies | **Mesutoclax** (50 mg, 100 mg) | Phase I | Undetectable Minimal Residual Disease (uMRD) | One patient at 50 mg, two at 100 mg |[1] |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **Mesutoclax** are not fully available in the public domain. The following provides an overview based on the available information.

Phase I Clinical Trial (NCT05728658)

Study Design: This is an open-label, multi-center, dose-escalation and dose-expansion Phase I study.[2]

Objectives:

- Primary: To evaluate the safety and tolerability of **Mesutoclax** and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
- Secondary: To characterize the pharmacokinetic profile of Mesutoclax, to assess its
 preliminary anti-tumor activity, and to evaluate pharmacodynamic markers.[2]





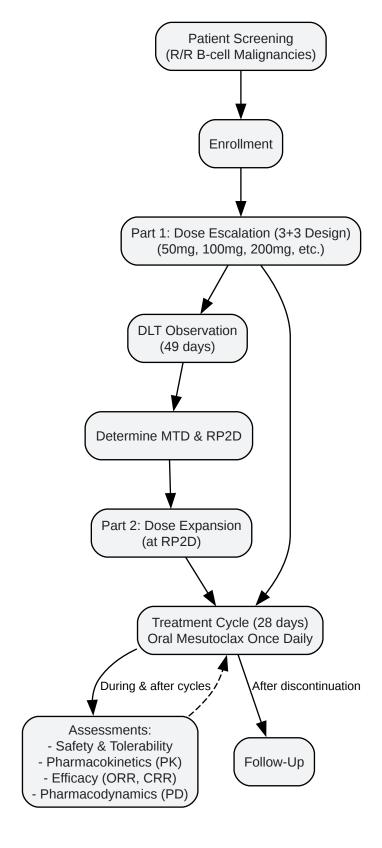


Patient Population: Patients aged 18-80 years with relapsed or refractory mature B-cell malignancies, including CLL/SLL and other B-cell non-Hodgkin lymphomas, who have failed available therapies.[2]

Treatment Plan: Patients receive oral **Mesutoclax** once daily in 28-day cycles. The study includes a dose-escalation phase following a 3+3 design with a dose-limiting toxicity (DLT) observation window of 49 days. Doses from 50 mg to 200 mg have been evaluated.[2]

Pharmacokinetic Assessment: Pharmacokinetic parameters including AUC, Cmax, Tmax, and CL/F are evaluated after single and steady-state administration.[2]





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Phase I Clinical Trial Workflow (NCT05728658)



Conclusion

Mesutoclax is a promising, orally bioavailable, selective BCL-2 inhibitor with a favorable preclinical profile and encouraging early clinical activity in patients with relapsed or refractory B-cell malignancies. While detailed quantitative pharmacokinetic and pharmacodynamic data are not yet widely published, the available information suggests a well-tolerated drug with a dose-proportional pharmacokinetic profile and clear evidence of pharmacodynamic activity, as demonstrated by high response rates in early clinical trials. Further data from ongoing and future studies will be crucial to fully elucidate the clinical potential of **Mesutoclax**.

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